molecular formula C15H15ClFN5O3 B4358680 [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE CAS No. 7169-32-6

[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE

Cat. No.: B4358680
CAS No.: 7169-32-6
M. Wt: 367.76 g/mol
InChI Key: AHMPLVDLIDXPLB-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-Fluorobenzyl)piperazinomethanone is a heterocyclic compound featuring a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a methanone bridge linking to a 4-nitro-1H-pyrazole moiety.

Properties

IUPAC Name

[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(4-nitro-1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN5O3/c16-11-2-1-3-12(17)10(11)9-20-4-6-21(7-5-20)15(23)14-13(22(24)25)8-18-19-14/h1-3,8H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMPLVDLIDXPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412620
Record name {4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}(4-nitro-1H-pyrazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-32-6
Record name {4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}(4-nitro-1H-pyrazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzyl halide: Starting with a benzyl alcohol, chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorinating agents.

    Formation of the pyrazole derivative: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and diketones, followed by nitration to introduce the nitro group.

    Coupling reactions: The benzyl halide and pyrazole derivative can be coupled with piperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction of the nitro group: Formation of the corresponding amine.

    Substitution of halogens: Formation of various substituted benzyl derivatives.

    Hydrolysis of the carbonyl group: Formation of carboxylic acids or alcohols.

Scientific Research Applications

[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The presence of the nitro group and halogens could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its nitro-pyrazole core and halogenated benzyl-piperazine group. Key comparisons include:

Compound Core Structure Substituents Molecular Weight LogP
4-(2-Chloro-6-Fluorobenzyl)piperazinomethanone 4-Nitro-1H-pyrazole-methanone 2-Chloro-6-fluorobenzyl-piperazine ~393.8 (calc.) ~2.8
2-[4-(2-Chloro-6-Fluorobenzyl)piperazino]-1,3-benzothiazole () Benzothiazole 2-Chloro-6-fluorobenzyl-piperazine 361.9 4.9
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(4-chlorobenzenesulfonyl)piperazino]-carbopiperazino)-quinolinecarboxylic acid () Quinolone-carboxylic acid 4-Chlorobenzenesulfonyl-piperazine, cyclopropyl, fluoro ~685.2 ~3.2

Key Observations :

  • The 2-chloro-6-fluorobenzyl substituent (shared with ) may improve lipophilicity and membrane permeability relative to sulfonyl or carbonyl groups in .
Physicochemical Properties
  • Hydrogen Bonding: The nitro group (acceptor) and pyrazole NH (donor) give the target compound a polar surface area (PSA) of ~75 Ų (estimated), higher than benzothiazole derivatives (PSA = 47.6 Ų in ) .

Research Implications

While direct biological data for the target compound are absent, structural parallels suggest:

  • Antimicrobial Potential: The quinolone derivatives in exhibit broad-spectrum activity; the nitro-pyrazole core may similarly disrupt bacterial DNA gyrase .
  • Kinase Inhibition : The benzothiazole analog () shares features with kinase inhibitors (e.g., rigid aromatic core), implying possible kinase-targeting applications for the target compound .

Biological Activity

The compound 4-(2-Chloro-6-fluorobenzyl)PiperazinoMethanone, a novel piperazine derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The molecular formula of the compound is C23H26ClFN4OC_{23}H_{26}ClFN_{4}O, characterized by a piperazine core substituted with a chlorofluorobenzyl group and a nitropyrazole moiety. This structure is pivotal in determining its biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated promising activity against various bacterial strains and fungi. For instance, derivatives were tested against Bacillus subtilis, E. coli, and Aspergillus niger, showing effective inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies revealed that certain analogs could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. For example, one study reported up to 85% inhibition of TNF-α at a concentration of 10 µM .

Anticancer Properties

The compound's anticancer activity has been explored through various assays. Notably, a derivative exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects . Additionally, docking studies suggest that the compound may interact with specific targets involved in tumor growth regulation.

Tyrosinase Inhibition

Recent investigations have focused on the compound's ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. The derivative 4-(4-fluorobenzyl)piperazin-1-ylmethanone was identified as a competitive inhibitor with an IC50 of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid . This property may have implications for skin whitening applications.

Case Study 1: Antimicrobial Efficacy

A series of synthesized pyrazole derivatives were evaluated for their antimicrobial properties against standard bacterial strains. The results indicated that certain compounds showed effective inhibition at concentrations as low as 40 µg/mL, suggesting their potential as therapeutic agents in treating infections .

Case Study 2: Anti-inflammatory Activity

In a comparative study, several pyrazole derivatives were assessed for their anti-inflammatory effects in vitro. Compounds demonstrated significant inhibition of pro-inflammatory cytokines, confirming their utility in managing inflammatory diseases .

Data Summary

Biological Activity IC50/Effectiveness Reference
AntimicrobialEffective at 40 µg/mL
Anti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Anticancer (MCF-7)IC50 = 0.08 µM
Tyrosinase InhibitionIC50 = 0.18 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE

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